2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid
Description
Properties
IUPAC Name |
2-[(2-iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c16-9-14(18)17-13(15(19)20)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTIVLUYQQMXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405010 | |
| Record name | N-Iodoacetyl-|A-(2-naphthyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219437-29-2 | |
| Record name | N-Iodoacetyl-|A-(2-naphthyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid, commonly referred to as IAEDANS, is a synthetic compound notable for its biological activity and applications in various fields, including biochemistry and molecular biology. This compound is recognized for its role as an organic fluorophore, which makes it valuable in fluorescence-based assays and imaging techniques.
- Molecular Formula : C15H14INO3
- Molecular Weight : 383.181 g/mol
- CAS Number : 1219437-29-2
- Structure : The compound features a naphthalene moiety, an iodoacetyl group, and an amino acid backbone, contributing to its unique properties.
Biological Activity Overview
IAEDANS exhibits various biological activities that are primarily attributed to its ability to interact with biomolecules through non-covalent interactions. Its fluorescent properties allow for real-time monitoring of biochemical processes.
The biological activity of IAEDANS can be summarized as follows:
- Fluorescent Labeling : IAEDANS is utilized as a fluorescent probe for labeling proteins and peptides, allowing researchers to visualize cellular processes.
- Binding Affinity : The compound can bind selectively to certain biomolecules, influencing their activity and stability.
- Cellular Uptake : Studies indicate that IAEDANS can penetrate cell membranes, making it useful for intracellular studies.
Case Studies
- Fluorescence Microscopy : In a study published in Nature Methods, IAEDANS was used to track protein interactions in live cells. The results demonstrated its efficacy in providing real-time data on protein dynamics within cellular environments.
- Drug Delivery Systems : Research published in the Journal of Controlled Release explored the use of IAEDANS in drug delivery systems. The compound's ability to enhance the solubility and stability of therapeutic agents was highlighted, suggesting potential applications in targeted therapies.
- Enzyme Activity Monitoring : A study in Biochemistry showed that IAEDANS could be employed to monitor enzyme activities through fluorescence changes, providing insights into enzymatic mechanisms and kinetics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H14INO3 |
| Molecular Weight | 383.181 g/mol |
| CAS Number | 1219437-29-2 |
| Fluorescence Excitation Wavelength | 340 nm |
| Fluorescence Emission Wavelength | 490 nm |
Comparison with Similar Compounds
IAEDANS (5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid)
- Structure : Contains a naphthalene sulfonic acid group linked to an iodoacetylated ethylamine.
- Reactivity : Thiol-selective (iodoacetyl group targets cysteine residues).
- Fluorescence : λmax = 336 nm (excitation), ε = 5,700 M<sup>−1</sup> cm<sup>−1</sup> .
- Applications: Protein labeling for fluorescence anisotropy studies . FRET acceptor paired with tryptophan donors (critical distance ~22 Å) .
- Key Difference: The sulfonic acid group enhances water solubility compared to the propanoic acid in the target compound, which may influence conjugation efficiency in hydrophobic environments.
Cyanine3 Maleimide (Cy3-Mal)
- Structure : Cyanine3 fluorophore linked to a maleimide group.
- Reactivity : Thiol-reactive (maleimide targets cysteine).
- Fluorescence : Cyanine dyes typically exhibit higher molar extinction coefficients (ε > 100,000 M<sup>−1</sup> cm<sup>−1</sup>) and emission in the red spectrum (~570 nm).
- Applications: High-sensitivity imaging and diagnostics due to brightness and photostability .
- Key Difference : Unlike the naphthalene-based target compound, Cy3-Mal relies on a polymethine fluorophore, offering distinct spectral properties and applications in multiplexed assays.
(2R,3R)-3-Amino-2-hydroxy-3-naphthalen-2-ylpropanoic Acid
- Structure: Naphthalene-propanoic acid backbone with amino and hydroxy substituents.
- Reactivity : Lacks thiol-reactive groups; primarily a chiral building block for peptide synthesis.
- Applications: Potential use in designing bioactive peptides or enzyme inhibitors .
- Key Difference : The absence of the iodoacetyl group limits its utility in covalent bioconjugation, emphasizing its role in structural chemistry rather than fluorescence labeling.
Comparative Data Table
*Estimated based on structural analogues.
Key Research Findings
- Reactivity: The iodoacetyl group in this compound enables cysteine-specific conjugation, similar to IAEDANS. However, maleimide-based probes (e.g., Cy3-Mal) exhibit faster reaction kinetics under physiological conditions .
- Fluorescence Performance : Naphthalene derivatives like IAEDANS and the target compound offer moderate brightness (ε ~5,000–10,000), suitable for proximity-based assays (e.g., FRET), whereas cyanine dyes provide superior brightness for low-abundance detection .
- Solubility and Stability: The propanoic acid group in the target compound may reduce aqueous solubility compared to IAEDANS’s sulfonic acid, necessitating optimization in buffer systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid, and how do reaction parameters influence yield?
- Answer : The synthesis typically involves coupling a naphthalene-containing propanoic acid precursor with 2-iodoacetyl chloride. Key steps include:
- Amino group protection : Use tert-butoxycarbonyl (Boc) or similar groups to prevent undesired side reactions during iodination .
- Iodoacetylation : React the deprotected amine with 2-iodoacetyl chloride in anhydrous DMF or dichloromethane under nitrogen atmosphere to avoid oxidation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Yields >60% are achievable with strict temperature control (0–4°C during iodination) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Answer :
- HPLC : Assess purity (>95% threshold) using a C18 reverse-phase column with UV detection at 254 nm .
- NMR : Confirm structure via ¹H NMR (e.g., naphthalene aromatic protons at δ 7.2–8.3 ppm; iodoacetyl CH₂ at δ 3.8–4.1 ppm) and ¹³C NMR (carbonyl carbons at ~170–175 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected [M+H]⁺ ~428–430 Da) .
Q. What are the optimal storage conditions to maintain compound stability?
- Answer : Store lyophilized powder at 2–8°C in a sealed, moisture-free container. Prepare working solutions in anhydrous DMSO or ethanol to prevent hydrolysis of the iodoacetyl group. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize this compound’s alkylation efficiency in cysteine-targeted protein modification studies?
- Answer :
- pH Control : Use phosphate buffer (pH 6.5–7.5) to balance thiolate ion formation and iodoacetyl reactivity .
- Molar Ratio : Apply a 1.2–1.5 molar excess of the compound relative to protein thiols to minimize over-alkylation.
- Kinetic Monitoring : Track conjugation efficiency via Ellman’s assay (free thiol quantification) or SDS-PAGE with fluorescent labeling .
- Temperature : Conduct reactions at 4°C to reduce non-specific binding .
Q. What experimental strategies resolve discrepancies in bioactivity data when using this compound as a biochemical probe?
- Answer :
- Side Reaction Analysis : Test for off-target alkylation (e.g., histidine or lysine residues) via peptide mapping or LC-MS/MS .
- Solubility Optimization : If precipitation occurs, use co-solvents like Tween-20 (0.01% v/v) or β-cyclodextrin to enhance aqueous solubility .
- Batch Variability : Cross-validate results with independently synthesized batches and confirm purity via HPLC before each assay .
Q. How does the naphthalene moiety influence fluorescence properties in cellular imaging applications?
- Answer : The naphthalene group exhibits intrinsic fluorescence (λₑₓ ~290 nm, λₑₘ ~340 nm), enabling tracking without external dyes. For live-cell imaging:
- Quenching Mitigation : Reduce photobleaching by limiting exposure time and using antifade reagents.
- Signal Specificity : Perform control experiments with iodoacetyl-blocked analogs to confirm labeling specificity .
Q. What computational approaches predict the compound’s reactivity in diverse biological environments?
- Answer :
- Density Functional Theory (DFT) : Model the iodoacetyl group’s electrophilicity and nucleophilic attack barriers by thiols .
- Molecular Dynamics (MD) : Simulate interactions with protein binding pockets to identify steric hindrance or hydrophobic effects from the naphthalene group .
- SAR Studies : Compare derivatives (e.g., bromoacetyl or chloroacetyl analogs) to quantify halogen-dependent reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
